Product packaging for 4-Amino-6-hydroxybenzene-1,3-disulfonamide(Cat. No.:CAS No. 85119-88-6)

4-Amino-6-hydroxybenzene-1,3-disulfonamide

Cat. No.: B3331648
CAS No.: 85119-88-6
M. Wt: 267.3 g/mol
InChI Key: HRSZYCQOVNAYSU-UHFFFAOYSA-N
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Description

4-Amino-6-hydroxybenzene-1,3-disulfonamide is a chemical compound for research and development purposes. As part of the benzenesulfonamide family, this class of compounds is of significant scientific interest, particularly in medicinal chemistry and biochemistry. Primary sulfonamides are well-known as inhibitors of carbonic anhydrase (CA), a metalloenzyme with multiple isoforms in the human body . Research into benzenesulfonamide derivatives often focuses on designing isoform-selective CA inhibitors, which could lead to potential therapeutic agents with fewer side effects . The typical mechanism of action involves the sulfonamide group coordinating the zinc ion within the enzyme's active site, while substitutions on the benzene ring can be tailored to interact with specific regions of the active site, influencing both binding affinity and selectivity . This "tail" approach is a common strategy in drug design for this scaffold . This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle all chemicals with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9N3O5S2 B3331648 4-Amino-6-hydroxybenzene-1,3-disulfonamide CAS No. 85119-88-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-6-hydroxybenzene-1,3-disulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O5S2/c7-3-1-4(10)6(16(9,13)14)2-5(3)15(8,11)12/h1-2,10H,7H2,(H2,8,11,12)(H2,9,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRSZYCQOVNAYSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)S(=O)(=O)N)S(=O)(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60833831
Record name 4-Amino-6-hydroxybenzene-1,3-disulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60833831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

85119-88-6
Record name 4-Amino-6-hydroxybenzene-1,3-disulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60833831
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 4 Amino 6 Hydroxybenzene 1,3 Disulfonamide and Its Analogues

Strategies for Benzene (B151609) Ring Functionalization

Functionalization strategies often begin with a substituted benzene derivative, introducing the required groups in a stepwise manner. The order of these introductions is critical to control the position of the incoming substituents.

A primary strategy involves the direct sulfonation of a substituted phenol (B47542). The reaction of phenol with concentrated or fuming sulfuric acid is a classic example of electrophilic aromatic substitution. quora.com The regioselectivity of this reaction is highly dependent on the reaction temperature. quora.commlsu.ac.in At lower temperatures, the ortho-isomer is typically favored, while higher temperatures promote the formation of the more thermodynamically stable para-isomer. quora.commlsu.ac.in For a precursor like 4-aminophenol, the strong ortho-, para-directing nature of both the hydroxyl and amino groups would need to be carefully managed to achieve the desired 1,3-disulfonation pattern.

Once the sulfonic acid groups are in place, they must be converted to sulfonamides. A common method involves converting the sulfonic acids to more reactive sulfonyl chlorides, typically using reagents like thionyl chloride or chlorosulfonic acid. google.compatsnap.com These sulfonyl chlorides are then reacted with ammonia (B1221849) in a process known as ammonolysis or amination. alrasheedcol.edu.iq This reaction is mechanistically similar to nucleophilic acyl substitution, where ammonia acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride. alrasheedcol.edu.iq The classical synthesis of primary sulfonamides relies on this robust reaction between a sulfonyl chloride and ammonia or an ammonia surrogate. nih.gov

Alternative strategies involve introducing the amino and hydroxyl groups onto a benzene ring that already contains the disulfonamide framework. This approach is challenging due to the deactivating nature of the two sulfonyl groups, which makes the benzene ring less susceptible to electrophilic substitution. However, nucleophilic aromatic substitution (SNAr) can be employed if suitable leaving groups are present on the ring at the desired positions.

The synthesis of related structures, such as 2-aminophenol-4-sulfonamide, provides insight into these pathways. One documented route starts with o-nitrochlorobenzene, which undergoes chlorosulfonation, amination to form the sulfonamide, hydrolysis of the chloro group to a hydroxyl group, and finally, reduction of the nitro group to an amine. google.com This sequence demonstrates the viability of introducing the hydroxyl group via hydrolysis and the amino group via nitro reduction on a pre-functionalized ring.

Multi-Step Synthesis Pathways from Precursor Molecules

Multi-step syntheses offer greater control over the final product's structure by building the molecule piece by piece from a simpler starting material. researchgate.net This allows for the precise and regioselective installation of each functional group.

The reduction of a nitro group to an amine is a fundamental transformation in the synthesis of aromatic amines and is often a key step in constructing molecules like 4-Amino-6-hydroxybenzene-1,3-disulfonamide from a nitro-substituted precursor. rsc.org A wide variety of catalytic systems have been developed for this purpose, offering high yields and chemoselectivity, which is crucial when other sensitive functional groups are present. researchgate.netorganic-chemistry.org

Iron-based catalysts are frequently used due to iron's low cost and toxicity. rsc.orgresearchgate.net Systems such as activated iron powder with hydrochloric acid or iron(II) sulfate (B86663) can effectively reduce nitroarenes while tolerating functional groups like ketones, nitriles, and halides. researchgate.net Homogeneous iron complexes have also been shown to catalyze this reduction using organosilanes as the reducing agent. rsc.org Other noble metal catalysts, including palladium on carbon (Pd/C) and silver nanoparticles, are also highly efficient, often using reducing agents like hydrazine (B178648) hydrate (B1144303) or sodium borohydride. organic-chemistry.orgnih.govresearchgate.net

Table 1: Comparison of Catalytic Systems for Nitroarene Reduction

Catalyst System Reducing Agent Conditions Substrate Scope Reference
Fe/HCl or Zn/FeSO₄ - - Tolerates various functional groups researchgate.net
FeX₂–R₃P Organosilanes 110 °C, 16 h Wide range of functional groups tolerated rsc.org
Ag/TiO₂ NaBH₄ Room Temperature Substituted nitroarenes nih.gov
Pd/C Hydrazine Hydrate Microwave Irradiation Halogenated nitroarenes organic-chemistry.org
Fe-based complex Formic Acid Mild Conditions Broad, base-free transfer hydrogenation organic-chemistry.org

Controlling the position of sulfonation is critical for the synthesis of the target compound. The directing effects of substituents already on the benzene ring govern the regioselectivity of electrophilic aromatic substitution reactions like chlorosulfonation. nih.gov The hydroxyl (-OH) and amino (-NH₂) groups are powerful activating, ortho-, para-directing groups. mlsu.ac.inresearchgate.net This means that direct sulfonation of a molecule like 2-aminophenol (B121084) would likely lead to substitution at positions ortho and para to these groups.

In a synthetic route starting from o-nitrochlorobenzene to produce 2-aminophenol-4-sulfonamide, sulfonation occurs to yield 4-chloro-3-nitrobenzenesulfonic acid. google.compatsnap.com This intermediate is then treated with thionyl chloride to form the corresponding sulfonyl chloride. patsnap.com This two-step process, separating the sulfonation from the chlorination, can offer better control and higher yields compared to a one-pot chlorosulfonation. google.com The regioselectivity is dictated by the directing effects of the existing chloro and nitro groups.

The final step in many synthetic routes to sulfonamides is the reaction of a sulfonyl chloride with ammonia, a process known as ammonolysis. alrasheedcol.edu.iqresearchgate.net To form a disulfonamide, two sulfonyl chloride groups on the benzene ring must react. This is typically achieved by treating the disulfonyl chloride intermediate with an aqueous or alcoholic solution of ammonia. alrasheedcol.edu.iq

For example, the synthesis of 4-amino-6-chloro-1,3-benzenedisulfonamide (B194629) involves the reaction of the corresponding disulfonyl chloride with ammonia. chemicalbook.com Similarly, the preparation of p-acetaminobenzenesulfonamide starts with the amination of p-acetaminobenzene sulfonyl chloride using an ammonia solution. alrasheedcol.edu.iq The reaction proceeds via a nucleophilic substitution mechanism where ammonia attacks the sulfur atom. alrasheedcol.edu.iq The successful formation of the disulfonamide is a crucial step in completing the synthesis of the target molecule.

Novel and Green Synthetic Approaches

The synthesis of sulfonamides is progressively moving towards more sustainable and efficient methodologies. These modern approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and utilizing energy-efficient processes.

Electrochemical Synthesis Pathways

Electrochemical methods offer a powerful and green alternative for synthesizing complex organic molecules by using electrical current to drive reactions. While direct electrochemical synthesis of this compound is not extensively documented, related pathways provide a strong basis for its potential electrosynthesis.

A notable analogue, 4-amino-6-chloro-1,3-benzene disulfonamide (ACBSA), has been used as a monomer for electropolymerization on electrode surfaces. bohrium.comresearchgate.net This process involves the electrochemical oxidation of the monomer to form a conductive polymer film on a pencil graphite (B72142) electrode, creating a sensor for detecting compounds like catechol and hydroquinone (B1673460). bohrium.com This demonstrates the electroactive nature of the aminobenzene sulfonamide core, suggesting that controlled, non-polymerizing electrochemical reactions are feasible.

The general approach for such a synthesis would likely involve the electrochemical oxidation of a hydroquinone derivative in the presence of suitable amine nucleophiles. academie-sciences.fr For instance, the electrochemical oxidation of hydroquinone can generate p-benzoquinone, which then readily reacts with amines via a Michael addition reaction. academie-sciences.fr By analogy, a pre-sulfonated hydroquinone could be oxidized and subsequently aminated to form the desired product. The electrochemical behavior of other sulfonamide derivatives has also been studied, indicating that the sulfonamide group is generally stable under various electrochemical conditions, though the central C=N bond in some Schiff base derivatives can be reduced. researchgate.net

Sustainable Reaction Conditions and Catalysis

Green chemistry principles are increasingly being applied to sulfonamide synthesis to create more environmentally benign and efficient processes. nih.govresearchgate.net These methods focus on using non-toxic reagents, renewable resources, and catalyst systems that are easily recoverable and reusable.

Key sustainable strategies include:

Solvent-Free Mechanosynthesis : A mechanochemical approach using a one-pot, double-step procedure has been developed for sulfonamide synthesis. rsc.org This solvent-free method involves the oxidation-chlorination of disulfides followed by amination, mediated by solid reagents like sodium hypochlorite. rsc.org

Synthesis in Water : Water is an ideal green solvent, and methods have been developed to synthesize sulfonamides under mild, aqueous conditions. researchgate.net Controlling the pH allows for the efficient condensation of amines and sulfonyl chlorides, with the product often precipitating out of the solution for easy separation. ijarsct.co.in

Magnetic Nanocatalysts : To improve catalyst reusability and sustainability, magnetic nanocatalysts have been employed. nih.gov These catalysts, often composed of metal complexes on a magnetic nanoparticle support, can be easily removed from the reaction mixture using an external magnet and reused multiple times without significant loss of activity. nih.gov

Photoredox and Copper Co-catalysis : A synergistic approach combining photoredox and copper catalysis allows for the synthesis of sulfonamides from aryl radical precursors, amines, and a sulfur dioxide source at room temperature. acs.org This method is notable for its use of air as a catalyst and its tolerance for a wide range of functional groups. acs.org

Table 1: Comparison of Green Synthetic Methodologies for Sulfonamides

MethodologyKey FeaturesAdvantagesReference
MechanosynthesisSolvent-free, one-pot reaction using solid reagents.Environmentally friendly, cost-effective, avoids harsh purification. rsc.org
Aqueous SynthesisUses water as the reaction solvent under mild pH control.Reduces use of volatile organic compounds (VOCs), simple product isolation. researchgate.netijarsct.co.in
Magnetic NanocatalysisCatalyst supported on magnetic nanoparticles.High reusability, easy separation, eco-friendly. nih.gov
Photoredox/Copper CatalysisSynergistic catalysis using light, copper, and air.Mild conditions, broad substrate scope, single-step process. acs.org
Functionalized Graphene OxideUses a heterogeneous carbocatalyst.High efficiency, catalyst stability and recyclability, absence of toxic metals. rsc.org

Derivatization Strategies for Structural Modification

The biological activity and physicochemical properties of sulfonamides can be finely tuned through structural modifications at its various functional groups. nih.gov Derivatization of the amino, hydroxyl, and sulfonamide moieties allows for the creation of a diverse library of analogues.

Functionalization of the Amino Group

The primary aromatic amino group (at C4) is a key site for derivatization. Its nucleophilicity allows for a range of chemical transformations.

Acylation and Alkylation : The amino group can be readily acylated using acyl chlorides or anhydrides. nih.gov For example, reaction with acetyl chloride would yield the corresponding N-acetyl derivative. It can also undergo reactions with alkylating agents.

Schiff Base Formation : Condensation with various aldehydes and ketones leads to the formation of Schiff bases (imines), which can serve as intermediates for further synthesis or possess their own biological activities. researchgate.net

Heterocycle Formation : The amino group can be a building block for synthesizing more complex heterocyclic structures. For instance, reactions with β-dicarbonyl compounds or their equivalents can lead to the formation of pyrazole (B372694) or other heterocyclic rings fused to or substituted on the main structure. nih.gov Reaction with acrylic acid can yield N-substituted-β-alanine derivatives. nih.gov

Table 2: Examples of Amino Group Functionalization

Reaction TypeReagent ExampleProduct TypeReference
AcylationAcetyl ChlorideN-Acylsulfonamide nih.gov
Schiff Base FormationBenzaldehydeImine Derivative researchgate.net
Michael AdditionAcrylic Acidβ-Amino Propanoic Acid Derivative nih.gov
Heterocyclization2,4-PentanedioneN-linked Dimethyl-pyrazole Derivative nih.gov

Modifications at the Hydroxyl Moiety

The phenolic hydroxyl group (at C6) provides another site for structural modification. Its reactivity is characteristic of phenols, influenced by the electron-withdrawing sulfonamide groups and the electron-donating amino group on the aromatic ring.

O-Alkylation and O-Acylation : The hydroxyl group can be converted into an ether via Williamson ether synthesis or an ester through reaction with acylating agents. These reactions typically require basic conditions to deprotonate the phenol, forming a more nucleophilic phenoxide ion.

Conjugation Reactions : In biological or metabolic contexts, phenolic hydroxyl groups commonly undergo conjugation reactions such as glucuronidation and sulfonation, which are mediated by specific enzymes. researchgate.net These transformations could also be achieved through chemical synthesis to produce specific metabolites or prodrugs. The antioxidant properties of phenols are linked to the ability of the hydroxyl group to donate a hydrogen atom to neutralize free radicals. researchgate.netnih.gov The presence of other substituents on the ring significantly influences this reactivity. nih.gov

Substitution on Sulfonamide Nitrogens

The two sulfonamide groups (-SO₂NH₂) are crucial functional moieties that can be derivatized. ijarsct.co.in The nitrogen atoms of primary sulfonamides are generally weakly nucleophilic, but under appropriate conditions, they can be substituted. nih.gov

N-Alkylation and N-Arylation : The most common modification involves the reaction of a sulfonyl chloride precursor with a primary or secondary amine to generate N-substituted sulfonamides. ijarsct.co.in This is a foundational method in the synthesis of many sulfonamide drugs. For a pre-formed primary sulfonamide like this compound, direct N-alkylation is challenging but can be achieved with highly reactive electrophiles.

Formation of N-Acylsulfonamides : The sulfonamide nitrogen can be acylated to form N-acylsulfonamides. While this reaction can be difficult due to the low reactivity of the sulfonamide, various methods have been developed to improve its efficiency. nih.gov These derivatives are of interest as they can exhibit unique biological profiles compared to their parent sulfonamides. nih.gov

Conversion to Sulfonyl Chlorides : Primary sulfonamides can be converted back into more reactive sulfonyl chlorides using activating agents like pyrylium (B1242799) salts. acs.org This allows the primary sulfonamide to serve as a platform for introducing a wide variety of nucleophiles at the sulfonamide position, enabling late-stage functionalization. acs.org

Table 3: Derivatization Strategies for the Sulfonamide Group

StrategyDescriptionKey Reagents/IntermediatesReference
N-SubstitutionReaction of a sulfonyl chloride intermediate with various amines to create N-alkyl, N-aryl, or heterocyclic sulfonamides.Sulfonyl Chlorides, Primary/Secondary Amines ijarsct.co.in
N-AcylationAddition of an acyl group to the sulfonamide nitrogen.Acyl Halides, Anhydrides nih.gov
ReactivationConversion of a primary sulfonamide into a reactive sulfonyl chloride for further substitution.Pyrylium salts acs.org

Advanced Spectroscopic and Structural Elucidation of 4 Amino 6 Hydroxybenzene 1,3 Disulfonamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the precise molecular structure of 4-Amino-6-hydroxybenzene-1,3-disulfonamide, providing detailed information about the carbon backbone, proton environments, and connectivity.

One-dimensional ¹H and ¹³C NMR spectra are fundamental for identifying the basic structural framework of the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons, the protons of the primary amine, the phenolic hydroxyl group, and the protons on the two sulfonamide groups. The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The hydroxyl (-OH) and amino (-NH₂) groups are strong electron-donating groups, which shield the aromatic protons (shifting them to a lower ppm), while the sulfonamide (-SO₂NH₂) groups are electron-withdrawing, causing deshielding (shifting them to a higher ppm). ucl.ac.uk The protons of the -OH, -NH₂, and -SO₂NH₂ groups are exchangeable and may appear as broad singlets.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The aromatic region will display six distinct signals corresponding to the carbons of the benzene (B151609) ring. The chemical shifts are dictated by the attached functional groups. Carbons bonded to the electronegative oxygen and sulfonamide groups are expected to resonate at lower fields (higher ppm values). rsc.org By comparing with data from related structures like 4-amino-6-chlorobenzene-1,3-disulfonamide, predictions for the chemical shifts can be made. mzcloud.org

Predicted ¹H and ¹³C NMR Chemical Shifts (Predicted values based on substituent effects and data from analogous compounds)

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (-SO₂NH₂)-~135-140
C2 (-H)~7.8 - 8.0~125-130
C3 (-SO₂NH₂)-~138-143
C4 (-NH₂)-~145-150
C5 (-H)~6.4 - 6.6~105-110
C6 (-OH)-~150-155
-OHBroad, variable-
-NH₂Broad, variable-
-SO₂NH₂ (x2)Broad, variable-

2D NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the substitution pattern.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. A cross-peak would be expected between the two aromatic protons on C2 and C5, confirming their adjacent relationship on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates protons with the carbons to which they are directly attached (one-bond ¹H-¹³C coupling). It would definitively link the ¹H signal at ~7.8-8.0 ppm to the C2 carbon and the ¹H signal at ~6.4-6.6 ppm to the C5 carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is essential for piecing together the full structure. For instance, the proton at C5 would show correlations to C1, C3, and C4, while the proton at C2 would correlate to C4 and C6. Protons on the amine and sulfonamide groups would also show long-range correlations to the aromatic carbons. researchgate.net

Expected Key 2D NMR Correlations

ExperimentCorrelating NucleiExpected Information
COSY H2 ↔ H5Confirms adjacency of the two aromatic protons.
HSQC H2 ↔ C2; H5 ↔ C5Assigns aromatic protons to their respective carbons.
HMBC H5 ↔ C1, C3, C4Confirms connectivity of C5 to surrounding substituted carbons.
HMBC H2 ↔ C4, C6Confirms connectivity of C2 to surrounding substituted carbons.
HMBC -NH₂ protons ↔ C3, C4, C5Links the amino group to its position on the ring.

¹⁵N NMR spectroscopy provides direct insight into the electronic environment of the nitrogen atoms within the amino and sulfonamide groups. Due to the low natural abundance and sensitivity of the ¹⁵N nucleus, these experiments are often performed using indirect detection methods like ¹H-¹⁵N HMBC. researchgate.net

The nitrogen of the primary amino (-NH₂) group is expected to have a chemical shift typical for aromatic amines. The two sulfonamide (-SO₂NH₂) nitrogens are in identical chemical environments and would thus be expected to produce a single signal at a chemical shift characteristic for sulfonamides. researchgate.netnih.gov The precise shift values are sensitive to solvent and pH.

Predicted ¹⁵N NMR Chemical Shifts

Functional GroupPredicted ¹⁵N Chemical Shift (ppm)
Aromatic Amine (-NH₂)-20 to -60
Sulfonamide (-SO₂NH₂)-240 to -270

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques used to identify the functional groups within a molecule by probing their characteristic vibrational modes.

The FT-IR spectrum is expected to show strong, characteristic absorption bands. A broad band in the 3200-3600 cm⁻¹ region would correspond to the O-H stretching of the phenolic group. N-H stretching vibrations for both the primary amine and the sulfonamide groups would also appear in this region, typically as sharp to medium peaks around 3300-3500 cm⁻¹. The powerful S=O stretching vibrations of the sulfonamide groups are anticipated to produce two very strong bands, an asymmetric stretch around 1310-1350 cm⁻¹ and a symmetric stretch around 1140-1180 cm⁻¹. rsc.orgresearchgate.net Other key bands include aromatic C=C stretching in the 1400-1600 cm⁻¹ region and S-N stretching near 900 cm⁻¹. rsc.org

The Raman spectrum would complement the FT-IR data. Aromatic ring vibrations are often strong in the Raman spectrum. While O-H and N-H stretches are typically weak, the S=O stretches will also be visible. nih.gov

Predicted Vibrational Frequencies

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Expected Intensity (IR)
Phenol (B47542)O-H stretch3200 - 3600Strong, Broad
AmineN-H stretch3300 - 3500Medium
SulfonamideN-H stretch3200 - 3400Medium
SulfonamideS=O asymmetric stretch1310 - 1350Very Strong
SulfonamideS=O symmetric stretch1140 - 1180Very Strong
Aromatic RingC=C stretch1400 - 1600Medium-Strong
SulfonamideS-N stretch~900Medium

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily the promotion of electrons from bonding (π) or non-bonding (n) orbitals to anti-bonding (π*) orbitals. uzh.ch

The electronic spectrum of this compound is dominated by π→π* transitions originating from the aromatic ring. The benzene ring itself has characteristic absorptions, which are significantly modified by the presence of electron-donating substituents (auxochromes) like -OH and -NH₂. nih.gov These groups cause a bathochromic shift (a shift to longer wavelengths) and an increase in absorption intensity.

Two primary π→π* transition bands are expected. The first, corresponding to the ¹Lₐ band (Platt's notation), would be a high-intensity absorption, while the second, the forbidden ¹Lₑ band, would appear at a longer wavelength with lower intensity. nih.govresearchgate.net The exact position of these absorption maxima (λₘₐₓ) is influenced by the solvent polarity.

Predicted UV-Vis Absorption Maxima

TransitionPlatt NotationPredicted λₘₐₓ (nm)
π→π¹Lₐ~220 - 240
π→π¹Lₑ~270 - 290

Photoluminescence Quantum Yields and Excited-State Lifetimes

No specific experimental data on the photoluminescence quantum yields or excited-state lifetimes for this compound is present in the reviewed scientific literature. The study of related fluorescent molecules, such as aminophenols, indicates that the quantum yield and lifetime are highly dependent on the molecular structure and solvent environment. tcichemicals.comnih.gov For instance, the solvent can significantly influence intramolecular charge transfer (ICT) states, which in turn affects the radiative and non-radiative decay pathways and, consequently, the fluorescence properties. tcichemicals.com A typical investigation would involve measuring these parameters in various solvents to understand the photophysical behavior of the compound.

Table 1: Hypothetical Photoluminescence Data for this compound (Note: This table is for illustrative purposes only, as no specific data was found.)

Solvent Emission Max (nm) Quantum Yield (Φ) Lifetime (ns)
Water N/A N/A N/A
Ethanol (B145695) N/A N/A N/A

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS) is a critical technique for confirming the elemental composition of a compound by providing a highly accurate mass measurement. For this compound (C₆H₉N₃O₅S₂), the theoretical monoisotopic mass would be calculated, and an experimental value would be obtained using an instrument like an Orbitrap or TOF mass spectrometer. The minuscule difference between the theoretical and experimental mass would confirm the molecular formula with high confidence. While HRMS data exists for the related chloro-analogue (4-Amino-6-chloro-1,3-benzenedisulfonamide), no such data was found for the specific hydroxy compound requested. nih.govmzcloud.org

Table 2: Hypothetical High-Resolution Mass Spectrometry Data (Note: This table is for illustrative purposes only, as no specific data was found.)

Ion Type Theoretical Mass (m/z) Experimental Mass (m/z) Mass Error (ppm)
[M+H]⁺ 268.0062 N/A N/A

X-ray Crystallography for Solid-State Molecular Architecture

Hydrogen Bonding Networks and Supramolecular Interactions

In the solid state, molecules like this compound would be expected to form extensive hydrogen bonding networks. The amino (-NH₂), hydroxyl (-OH), and sulfonamide (-SO₂NH₂) groups are all potent hydrogen bond donors and acceptors. researchgate.netnih.gov These interactions would dictate the supramolecular architecture of the crystal. For example, the sulfonamide groups could form N-H···O=S hydrogen bonds, creating dimers or chain motifs, while the hydroxyl and amino groups could participate in further intermolecular connections, leading to a complex three-dimensional network. mdpi.comnih.govmdpi.com Without a crystal structure, a definitive analysis of these interactions is not possible.

Conformations and Torsional Angles

Table 3: List of Compounds Mentioned

Compound Name
This compound
4-Amino-6-chloro-1,3-benzenedisulfonamide (B194629)
4-Amino-6-hydroxybenzene-1,3-dicarboxylic acid

Computational and Theoretical Chemistry Studies of 4 Amino 6 Hydroxybenzene 1,3 Disulfonamide

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. researchgate.net It has become a popular tool due to its accuracy in reproducing experimental results at a reasonable computational cost. DFT calculations can predict a wide range of molecular properties, including equilibrium geometries, electronic structure, and spectroscopic signatures.

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. indexcopernicus.com For 4-Amino-6-hydroxybenzene-1,3-disulfonamide, this process would involve calculating the forces on each atom and adjusting their positions until a stable conformation is reached. The result is an optimized molecular structure with specific bond lengths, bond angles, and dihedral angles.

While the precise optimized structural parameters for this compound are not available in the searched literature, calculations on similar benzenesulfonamide (B165840) derivatives have been performed using DFT methods like B3LYP with a 6-31G(d,p) basis set. indexcopernicus.com These studies provide the foundational data necessary for further analysis of the molecule's electronic properties.

Table 1: Representative Data from Geometry Optimization This table illustrates the type of data obtained from a DFT geometry optimization. The values would be specific to the computational method used.

ParameterDescription
Bond Lengths (Å) The equilibrium distance between the nuclei of two bonded atoms. For example, C-C, C-N, S-O, N-H, O-H.
**Bond Angles (°) **The angle formed between three connected atoms. For example, C-C-C, H-N-H, O-S-O.
Dihedral Angles (°) The angle between two intersecting planes, crucial for defining the molecule's 3D shape.
Total Energy (a.u.) The calculated total energy of the molecule in its optimized, lowest-energy state.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic species. researchgate.netnih.gov The MEP map illustrates the electrostatic potential on the molecule's surface using a color spectrum.

Typically, an MEP map displays:

Red Regions : Indicate areas of negative electrostatic potential, which are rich in electrons. These sites are prone to electrophilic attack and are associated with lone pairs of electronegative atoms like oxygen and nitrogen. nih.govresearchgate.net For this compound, these would be expected around the oxygen atoms of the hydroxyl and sulfonamide groups.

Blue Regions : Represent areas of positive electrostatic potential, which are electron-deficient. These sites are susceptible to nucleophilic attack. researchgate.netnih.gov In this molecule, positive regions would likely be found around the hydrogen atoms of the amino (-NH2), hydroxyl (-OH), and sulfonamide (-SO2NH2) groups.

Green Regions : Correspond to areas of neutral or zero potential.

The MEP analysis provides a visual guide to the molecule's reactive behavior and intermolecular interactions. nih.gov

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov

HOMO : This orbital acts as an electron donor, and its energy level is related to the ionization potential.

LUMO : This orbital acts as an electron acceptor, and its energy level is related to the electron affinity.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for characterizing the kinetic stability and chemical reactivity of a molecule. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large gap indicates high stability. researchgate.netresearchgate.net DFT calculations are widely used to compute the energies of these orbitals. nih.gov

Table 2: Key Parameters from FMO Analysis This table outlines the typical data generated from an FMO analysis.

ParameterSymbolDescription
HOMO Energy EHOMOEnergy of the highest occupied molecular orbital.
LUMO Energy ELUMOEnergy of the lowest unoccupied molecular orbital.
HOMO-LUMO Gap ΔEEnergy difference between LUMO and HOMO (ΔE = ELUMO - EHOMO).

Global Reactivity Descriptors

Based on Koopmans' theorem, the ionization potential (I) can be approximated as -EHOMO and the electron affinity (A) as -ELUMO. From these, several key descriptors can be calculated:

Electronegativity (χ) : Measures the ability of a molecule to attract electrons. It is calculated as the negative of the chemical potential (μ).

χ = (I + A) / 2 ≈ -(EHOMO + ELUMO) / 2

Chemical Hardness (η) : Represents the resistance of a molecule to a change in its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." dergipark.org.tr

η = (I - A) / 2 ≈ (ELUMO - EHOMO) / 2

Chemical Softness (S) : It is the reciprocal of chemical hardness and indicates a molecule's polarizability.

S = 1 / η

These indices quantify the electrophilic and nucleophilic character of a molecule.

Electrophilicity Index (ω) : This descriptor measures the energy stabilization when a molecule accepts an additional electronic charge from the environment. researchgate.net It is defined as:

ω = μ² / 2η = χ² / 2η A high electrophilicity index indicates a greater capacity to act as an electrophile.

Nucleophilicity Index (Nu) : While several scales exist, nucleophilicity generally relates to the electron-donating ability of a species. It is often considered inversely related to the electrophilicity index or derived from the HOMO energy.

Table 3: Global Reactivity Descriptors and Their Formulas

DescriptorSymbolFormula (based on FMO energies)
Chemical Potential μ(EHOMO + ELUMO) / 2
Electronegativity χ-(EHOMO + ELUMO) / 2
Chemical Hardness η(ELUMO - EHOMO) / 2
Chemical Softness S2 / (ELUMO - EHOMO)
Electrophilicity Index ω(EHOMO + ELUMO)² / (4 * (ELUMO - EHOMO))

These computational studies provide a comprehensive theoretical profile of this compound, offering predictions of its structure, stability, and reactive sites, which are vital for guiding further experimental research.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular conformations, dynamic behavior, and intermolecular interactions. nih.govresearchgate.net For sulfonamide-containing systems, MD simulations are employed to understand their behavior in various environments, such as in solution or interacting with biological macromolecules. peerj.com

A typical MD simulation study on a sulfonamide derivative involves several key steps. Initially, the molecule is placed within a simulated environment, such as a box of water molecules, to mimic aqueous conditions. The system is then subjected to energy minimization to relax any unfavorable starting conformations. peerj.com Following minimization, the system is gradually heated to a desired temperature and equilibrated under constant pressure to achieve a stable state. The production phase of the simulation then records the trajectories of all atoms over a set period, which can range from nanoseconds to microseconds. researchgate.net

Analysis of these trajectories can reveal crucial information. For instance, in a study of sulfonamides interacting with the enzyme triose phosphate (B84403) isomerase (TPI), MD simulations were used to characterize the binding modes and interaction energies. peerj.com The simulations showed that the stability of the sulfonamide-protein complex was governed by a combination of hydrogen bonds, electrostatic interactions, and van der Waals forces. peerj.com Such studies can elucidate the specific amino acid residues responsible for binding, providing a molecular basis for selective affinity. peerj.com

Table 1: Key Parameters and Insights from MD Simulations of Sulfonamide Systems

Parameter / AnalysisDescriptionRelevance to Sulfonamide Compounds
Root Mean Square Deviation (RMSD) Measures the average distance between the atoms of the simulated molecule and a reference structure over time.Assesses the stability of the molecule's conformation and its complex with other molecules (e.g., proteins) during the simulation. researchgate.net
Root Mean Square Fluctuation (RMSF) Measures the fluctuation of individual atoms or residues around their average position.Identifies flexible regions of the molecule, such as the sulfonamide groups or side chains, which can be important for binding and function. researchgate.net
Interaction Energy Calculation (e.g., MM-PBSA) Estimates the binding free energy between the sulfonamide and a target molecule (e.g., an enzyme).Quantifies the affinity of the sulfonamide for its target and identifies the key energetic contributions (van der Waals, electrostatic) to binding. peerj.com
Hydrogen Bond Analysis Tracks the formation and lifetime of hydrogen bonds between the sulfonamide and surrounding molecules (solvent or receptor).Elucidates the role of specific hydrogen bond donors (e.g., -NH2, -OH) and acceptors (-SO2) in stabilizing interactions.
Conformational Clustering Groups similar molecular conformations that occur during the simulation.Reveals the dominant shapes the molecule adopts and the transitions between them, which is crucial for understanding its dynamic behavior and how it interacts with its environment. researchgate.net

Simulation of Spectroscopic Properties (e.g., UV-Vis, NMR Chemical Shifts)

Computational chemistry allows for the accurate prediction of spectroscopic properties, which serves as a vital tool for interpreting experimental data and confirming molecular structures. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for simulating electronic absorption spectra, such as UV-Vis spectra. nih.govmedium.com

For aromatic sulfonamides, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net These calculations typically show that the UV-Vis spectra of sulfonamides are characterized by π → π* transitions originating from the aromatic ring. researchgate.net The specific nature of these transitions, often involving the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be analyzed. For a molecule like this compound, the amino and hydroxyl groups act as electron-donating groups (auxochromes), which are expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted benzene (B151609). acs.org

Similarly, NMR chemical shifts can be calculated using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared directly with experimental results. rsc.org For sulfonamides, calculations can predict the chemical shifts of aromatic protons, which typically appear in the 6.5-7.7 ppm range, as well as the protons of the amine, hydroxyl, and sulfonamide groups. rsc.org The accuracy of these predictions helps in the assignment of complex experimental spectra.

Table 2: Representative Comparison of Simulated and Experimental Spectroscopic Data for Aromatic Sulfonamides

Spectroscopic TechniquePropertyTypical Experimental Value RangeTypical Simulated Value Range (DFT/TD-DFT)Key Insights from Simulation
UV-Vis Spectroscopy λmax (π → π* transition)250 - 290 nm245 - 285 nmAssignment of electronic transitions (e.g., HOMO→LUMO); prediction of substituent effects on absorption wavelength. researchgate.net
¹H NMR Spectroscopy Chemical Shift (δ) - Aromatic H6.5 - 7.7 ppm6.4 - 7.8 ppmAids in peak assignment; confirms the electronic environment of protons. rsc.org
¹H NMR Spectroscopy Chemical Shift (δ) - SO₂NH₂ H8.8 - 10.2 ppm8.7 - 10.3 ppmCorrelates proton acidity and hydrogen bonding environment with chemical shift. rsc.org
¹³C NMR Spectroscopy Chemical Shift (δ) - Aromatic C110 - 160 ppm109 - 162 ppmConfirms carbon skeleton and the electronic influence of substituents. rsc.org

Note: The values presented are representative ranges based on studies of various aromatic sulfonamides and may not correspond to the specific, experimentally determined values for this compound.

Investigation of Intramolecular Charge Transfer (ICT) Phenomena

Intramolecular Charge Transfer (ICT) is a fundamental photophysical process where, upon electronic excitation, electron density moves from an electron-donating part of a molecule to an electron-accepting part. mdpi.com This phenomenon is common in "push-pull" systems, which contain both electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) connected by a π-conjugated system. researchgate.net The structure of this compound, with its electron-donating amino (-NH₂) and hydroxyl (-OH) groups and electron-withdrawing disulfonamide (-SO₂NH₂) groups on a benzene ring, is conducive to ICT.

Upon absorption of light, the molecule is promoted to a locally excited (LE) state. In polar solvents, this LE state can relax into a lower-energy ICT state, where there is a significant separation of charge. mdpi.com This process is often accompanied by a large Stokes shift (a difference between the absorption and emission maxima) and a notable dependence of the fluorescence spectrum on solvent polarity (solvatochromism). nih.govresearchgate.net

Computational studies can model this process by calculating the electronic structure of the molecule in both its ground and excited states. By analyzing the molecular orbitals (such as HOMO and LUMO), one can visualize the redistribution of electron density upon excitation. nih.gov In a typical push-pull sulfonamide, the HOMO is localized on the electron-donating part (the aminophenyl moiety), while the LUMO is centered on the electron-withdrawing part. The energy gap between the HOMO and LUMO is a key parameter that reflects the molecule's chemical reactivity and the energy required for electronic excitation. nih.gov Theoretical models can also predict the change in dipole moment between the ground and excited states, which is a quantitative measure of the extent of charge transfer. researchgate.net For some molecules, the ICT process involves a twisting of the molecular geometry, leading to a twisted intramolecular charge transfer (TICT) state. rsc.org

Quantitative Structure-Property Relationships (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a computational approach that aims to find a mathematical relationship between the chemical structure of a compound and its physicochemical properties. jcsp.org.pk The fundamental premise of QSPR is that the properties of a molecule are encoded in its structure. jcsp.org.pk These models are highly valuable for predicting the properties of new or untested compounds, thereby reducing the need for extensive experimental work. psu.edu

In a QSPR study, the first step is to calculate a set of numerical values, known as molecular descriptors, that represent the chemical structure in a quantitative way. These descriptors can be categorized into several types:

Topological descriptors: Based on the 2D graph representation of the molecule, they describe atomic connectivity (e.g., Wiener index, Randić index). researchgate.net

Geometric descriptors: Based on the 3D structure of the molecule, they describe its size and shape.

Quantum-chemical descriptors: Derived from quantum mechanics calculations, they describe electronic properties like orbital energies (HOMO, LUMO), charges, and dipole moments. nih.govresearchgate.net

Once the descriptors are calculated for a series of related compounds (like a set of sulfonamide derivatives), statistical methods such as Multiple Linear Regression (MLR) are used to build a mathematical model that correlates the descriptors with a specific property of interest (e.g., heat capacity, entropy, lipophilicity). researchgate.net

For sulfonamides, QSPR studies have successfully modeled various properties. For example, a study on 41 sulfonamide derivatives established a relationship between topological and quantum chemical descriptors and thermodynamic properties like thermal energy (Eth), heat capacity (Cv), and entropy (S). researchgate.net The resulting models showed that a combination of descriptors, such as the Balaban index (J), LUMO energy (Elumo), and Harary index (H), could effectively predict these properties. researchgate.net

Table 3: Common Molecular Descriptors Used in QSPR Studies of Sulfonamides

Descriptor TypeDescriptor NameInformation EncodedReference
Topological Wiener Index (W)Represents the sum of distances between all pairs of atoms in the molecular graph. Related to molecular branching. researchgate.net
Topological Randić Index (¹χ)Characterizes molecular branching and complexity based on bond connectivity. researchgate.net
Topological Balaban Index (J)A distance-based descriptor that is sensitive to molecular size, branching, and cyclicity. researchgate.net
Quantum-Chemical LUMO Energy (Elumo)Energy of the Lowest Unoccupied Molecular Orbital. Relates to electron affinity and reactivity as an electrophile. researchgate.net
Quantum-Chemical HOMO-LUMO GapEnergy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. Relates to chemical stability and reactivity. nih.gov
Quantum-Chemical Dipole MomentMeasures the overall polarity of the molecule resulting from its charge distribution. nih.gov

These QSPR models provide valuable insights into which structural features are most influential for a given property, guiding the rational design of new molecules with desired characteristics. nih.govjcsp.org.pk

Chemical Reactivity and Transformation Pathways of 4 Amino 6 Hydroxybenzene 1,3 Disulfonamide

Degradation Mechanisms

The degradation of 4-Amino-6-hydroxybenzene-1,3-disulfonamide can be initiated through several environmental and chemical processes, leading to its transformation and potential mineralization. The primary degradation pathways include hydrolysis, photolysis, and photocatalysis.

Studies on the analogous compound, 4-amino-6-chlorobenzene-1,3-disulfonamide (ABSA), indicate a notable resistance to hydrolytic degradation under standard environmental conditions. nih.govresearchgate.net This stability is attributed to the inherent strength of the aromatic C-N and C-S bonds. While specific data for the hydroxyl derivative is not available, it is anticipated to exhibit similar hydrolytic stability. However, under more extreme conditions of pH or temperature, hydrolysis may occur, potentially targeting the sulfonamide groups.

It is important to note that 4-amino-6-chlorobenzene-1,3-disulfonamide itself is a stable hydrolysis product of the diuretic drug hydrochlorothiazide. nih.govresearchgate.net This underscores the general resistance of the core 4-aminobenzene-1,3-disulfonamide (B8772425) structure to hydrolysis.

Exposure to light, particularly in the presence of a photocatalyst, can significantly accelerate the degradation of aromatic sulfonamides.

Photolysis: Direct photolysis, the degradation of a molecule by direct absorption of light, has been shown to be a slow process for the related compound ABSA. nih.govresearchgate.net While the hydroxyl substituent in this compound may slightly alter the absorption spectrum and quantum yield, significant degradation through direct photolysis alone is not expected to be a major pathway.

Photocatalysis: In contrast, photocatalytic degradation has proven to be a highly effective method for the removal of ABSA. nih.govresearchgate.net Studies utilizing titanium dioxide (TiO2) as a photocatalyst have demonstrated substantial mineralization of ABSA. nih.govresearchgate.net After 240 minutes of photocatalytic degradation in a water/TiO2 suspension under simulated solar irradiation, 65% of ABSA was mineralized, with the nitrogen being predominantly converted to ammonium (B1175870) ions (NH4+). nih.govresearchgate.net It is highly probable that this compound would also be susceptible to photocatalytic degradation through a similar mechanism, involving the generation of highly reactive hydroxyl radicals that attack the aromatic ring and its substituents.

The degradation of complex organic molecules like this compound proceeds through a series of intermediate products. In the photocatalytic degradation of the analogous ABSA, a number of reaction intermediates have been identified using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS). nih.govresearchgate.net These intermediates provide crucial information about the degradation pathway.

While a definitive list of intermediates for the hydroxyl derivative is not available, based on the studies of ABSA, the degradation is expected to involve hydroxylation of the aromatic ring, desulfonation (cleavage of the C-S bond), and cleavage of the C-N bond. nih.gov

Table 1: Potential Degradation Intermediates of this compound (Inferred from ABSA studies)

Potential Intermediate Formation Pathway
Hydroxylated derivatives Attack by hydroxyl radicals on the aromatic ring
Desulfonated products Cleavage of the carbon-sulfur bond

Functional Group Reactivity

The reactivity of this compound is largely determined by the chemical properties of its amino and hydroxyl functional groups attached to the aromatic ring.

The primary aromatic amino group is a key site for various chemical transformations.

Nitrosation: Aromatic amines can react with nitrosating agents, such as nitrous acid (formed from nitrites in acidic conditions), to form diazonium salts. This reaction is a cornerstone of synthetic organic chemistry. While specific studies on the nitrosation of this compound are not available, it is expected to undergo this reaction under appropriate conditions. The resulting diazonium salt could then be a versatile intermediate for introducing other functional groups onto the aromatic ring.

Schiff Base Formation: The amino group can condense with aldehydes and ketones to form Schiff bases (imines). This reaction is typically carried out by refluxing the amine and the carbonyl compound in a suitable solvent. The formation of Schiff bases from various 4-aminobenzenesulfonamide derivatives has been well-documented. researchgate.netdergipark.org.tr For instance, Schiff bases have been synthesized from 4-amino-N-substituted benzenesulfonamides and various aldehydes. researchgate.net It is therefore highly probable that this compound would react with carbonyl compounds to form the corresponding Schiff bases. dergipark.org.trnih.gov

Table 2: Potential Reactions of the Amino Group

Reaction Reagents Expected Product
Nitrosation Nitrous acid (NaNO2, HCl) Diazonium salt

The phenolic hydroxyl group also imparts significant reactivity to the molecule. It is an activating group, meaning it increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. The hydroxyl group itself can undergo several characteristic reactions.

Etherification: The hydroxyl group can be converted into an ether by reaction with alkyl halides or other alkylating agents under basic conditions (Williamson ether synthesis).

Esterification: Reaction with carboxylic acids, acid chlorides, or acid anhydrides can lead to the formation of esters.

The presence of both an amino and a hydroxyl group on the same aromatic ring suggests a rich and varied chemical reactivity for this compound, making it a potentially interesting building block in medicinal and materials chemistry. However, detailed experimental studies are required to fully elucidate its chemical behavior.

Chemical Transformations of the Sulfonamide Moieties

The sulfonamide (-SO₂NH₂) groups are robust functional groups, but they can participate in several important chemical transformations. These reactions are crucial for modifying the compound's structure and properties.

One of the most significant reactions involves the intramolecular condensation of an ortho-amino group with an adjacent sulfonamide. This type of reaction is well-documented for structurally similar compounds. For instance, the analogous compound 4-Amino-6-chlorobenzene-1,3-disulfonamide undergoes condensation with formic acid to yield 6-chloro-7-sulfamoyl-1,2,4-benzothiadiazine 1,1-dioxide, which is a key diuretic agent. chemicalbook.com This suggests that this compound could undergo a similar cyclization reaction to form a hydroxy-benzothiadiazine derivative, a transformation of significant interest in medicinal chemistry.

Furthermore, the sulfonamide group itself can be chemically altered. While traditional methods for creating sulfonamides often involve harsh conditions, transformations of the sulfonamide group itself are also possible. nih.gov For example, hydrolysis of the N-aryl sulfonamide bond can be achieved under certain basic or acidic conditions, which can be a useful deprotection strategy in multi-step syntheses. nih.gov

Reaction TypeReagents & ConditionsResulting StructureRelevance
Intramolecular Cyclization Formic Acid (or other single carbon source)Fused Benzothiadiazine ring systemSynthesis of heterocyclic compounds with potential biological activity. chemicalbook.com
Hydrolysis Basic (e.g., NaOH, KOtBu) or Acidic (e.g., HBr in AcOH) conditionsCleavage of the C-S or S-N bond, potentially leading to the corresponding sulfonic acid or amine.Used in synthetic routes for functional group removal or transformation. nih.gov

Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring

The reactivity of the aromatic ring towards substitution is dictated by the electronic nature of its substituents.

Electrophilic Aromatic Substitution (EAS)

The benzene (B151609) ring in this compound is heavily substituted, and the directing effects of these groups are crucial for predicting the outcome of EAS reactions like nitration, halogenation, or sulfonation. libretexts.orgfiveable.me

Activating Groups : The amino (-NH₂) and hydroxyl (-OH) groups are strong activating groups and are ortho, para-directors. They increase the electron density of the ring, making it more susceptible to electrophilic attack.

Deactivating Groups : The two sulfonamide (-SO₂NH₂) groups are strong deactivating groups due to the electron-withdrawing nature of the sulfonyl moiety. fiveable.me They are meta-directors.

The sole unsubstituted carbon on the ring, C5, is positioned ortho to the amino group, para to the hydroxyl group, ortho to the C1-sulfonamide, and meta to the C3-sulfonamide. The powerful activating and directing effects of the amino and hydroxyl groups converge on this single position, making it highly susceptible to electrophilic attack. Therefore, electrophilic substitution reactions would be expected to occur with high regioselectivity at the C5 position.

SubstituentPositionElectronic EffectDirecting Influence
-NH₂C4Strongly Activatingortho, para
-OHC6Strongly Activatingortho, para
-SO₂NH₂C1Strongly Deactivatingmeta
-SO₂NH₂C3Strongly Deactivatingmeta

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution typically requires two key features: a potent electron-withdrawing group (such as a nitro or sulfonyl group) and a good leaving group (like a halide) positioned ortho or para to it.

The molecule this compound does not possess a conventional leaving group on the aromatic ring. The hydroxyl group is a poor leaving group under standard SNAr conditions. While the sulfonamide groups are strongly electron-withdrawing, the absence of a suitable leaving group at an ortho or para position makes classical SNAr reactions unlikely without prior modification of the molecule, for example, by converting the hydroxyl group into a better leaving group. In related systems like 2,4-dichloroquinazolines, SNAr reactions proceed with high regioselectivity, highlighting the importance of the leaving group and substrate structure. nih.gov

Interactions with Biomolecules: Mechanistic Chemical Biology Insights Non Clinical Focus

Influence on Enzyme Activity Independent of Clinical Outcomes

The chemical compound 4-amino-6-hydroxybenzene-1,3-disulfonamide belongs to the aromatic sulfonamide class, a group of molecules extensively studied for their interactions with various enzymes, most notably the carbonic anhydrases (CAs). While direct enzymatic studies on this compound are not extensively detailed in publicly available research, the wealth of information on structurally similar aromatic and heterocyclic sulfonamides provides significant mechanistic insights into how this compound likely influences enzyme activity, particularly that of carbonic anhydrases.

Aromatic sulfonamides are recognized as potent inhibitors of carbonic anhydrases. nih.gov These zinc-containing metalloenzymes play a crucial role in the reversible hydration of carbon dioxide to bicarbonate and a proton, a fundamental reaction involved in numerous physiological processes. mdpi.commdpi.com There are at least 15 known human carbonic anhydrase (hCA) isoforms, which differ in their tissue distribution, subcellular location, and catalytic activity. mdpi.commdpi.com The inhibitory action of sulfonamides is primarily directed at the Zn(II) ion in the enzyme's active site. The deprotonated sulfonamide group (SO₂NH⁻) coordinates to the metal ion, displacing the zinc-bound water molecule or hydroxide (B78521) ion, which is essential for the catalytic cycle. This interaction is a key determinant of the inhibitory potency.

The structure of the aromatic ring and its substituents significantly modulates the inhibitory activity and isoform selectivity. For instance, studies on a wide array of benzenesulfonamide (B165840) derivatives have demonstrated that substitutions on the benzene (B151609) ring can dramatically alter the inhibition constants (Kᵢ) against different hCA isoforms. mdpi.com Research on various substituted benzenesulfonamides reveals that these compounds can inhibit different hCA isoforms with varying potencies. For example, derivatives of 4-aminobenzenesulfonamide have been shown to inhibit tumor-associated isoforms like hCA IX and hCA XII with low nanomolar inhibitory constants. nih.gov

The inhibitory profile of aromatic sulfonamides against various hCA isoforms is diverse. For example, some compounds exhibit potent inhibition of the cytosolic and abundantly expressed hCA I and II isoforms, while others are more selective for the tumor-associated transmembrane isoforms hCA IX and hCA XII. nih.gov This selectivity is attributed to the specific interactions between the substituents on the sulfonamide's aromatic ring and the amino acid residues lining the active site cavity of the different isoforms.

The following table presents inhibition data for a selection of aromatic sulfonamides against several human carbonic anhydrase isoforms, illustrating the range of activities within this class of compounds. It is important to note that these are analogous compounds, and their data is presented to provide context for the potential enzymatic interactions of this compound.

Compound NamehCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Acetazolamide (Standard)25012255.7
4-Aminobenzenesulfonamide75001000980150
4-Carboxybenzenesulfonamide1000098004589
3-(4,5,6,7-Tetrachloro-1,3-dioxoisoindolin-2-yl)benzenesulfonamide>1000045157766316
N-(Carbamothioylamino)-3-[(4-sulfamoylphenyl)amino]propanamide725.63.345.361.3

Derivatization and Structure Activity Relationship Sar Studies: Chemical Design Principles

Systematic Modification of Functional Groups and Linkers

The primary sites for modification on the 4-Amino-6-hydroxybenzene-1,3-disulfonamide scaffold are the amino group at position 4, the hydroxyl group at position 6, and the two sulfonamide moieties at positions 1 and 3.

One common strategy involves the reaction of the amino group with various electrophiles. For instance, the synthesis of N-aryl-β-alanine derivatives is achieved by reacting 4-aminobenzenesulfonamide with acrylic acid. nih.gov Another approach involves converting the amino group into a cyanamide, which can then be substituted with various alkyl or aryl groups. nih.gov This one-pot, two-step protocol starting from a methyl (4-sulfamoylphenyl)-carbamimidothioate intermediate allows for the introduction of a wide range of substituents, from short alkyl chains to long, lipophilic chains like octadecyl, as well as benzyl (B1604629) groups. nih.gov These modifications have been shown to modulate the inhibitory activity against various carbonic anhydrase isoforms, with a clear SAR favoring long aliphatic chains for enhanced inhibition of certain human isoforms. nih.gov

Table 1: Examples of Derivatization at the 4-Amino Position of the Benzenesulfonamide (B165840) Scaffold

Starting Material Reagent(s) Resulting Derivative Reference
4-Aminobenzenesulfonamide Acrylic Acid N-Aryl-β-alanine derivative nih.gov
Methyl (4-sulfamoylphenyl)-carbamimidothioate K₂CO₃, n-Butyl Iodide 4-(N-Butylcyanamido)benzenesulfonamide nih.gov
Methyl (4-sulfamoylphenyl)-carbamimidothioate K₂CO₃, Benzyl Bromide 4-(N-Benzylcyanamido)benzenesulfonamide nih.gov

The hydroxyl group at the C-6 position offers another point for derivatization, primarily through etherification or esterification. While specific studies on this compound are not extensively detailed in the provided literature, general chemical principles and studies on related phenolic compounds offer insight. Derivatization techniques can be highly chemoselective. nih.gov For example, reactions using acetone-acetic anhydride (B1165640) mixtures can selectively form acetate (B1210297) products from non-sterically hindered phenols. nih.gov

In related structures, such as 4-amino-3-hydroxynaphthalene-1-sulfonic acid, the hydroxyl group is crucial for its chemical character, and its presence or modification is a key consideration in synthesis and SAR studies. researchgate.net The modification of a hydroxyl group can impact hydrogen bonding capabilities, solubility, and interaction with biological targets. For instance, in a series of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives, the phenolic hydroxyl group was found to be a key feature for potent inhibitory activity against 12-lipoxygenase. nih.gov

The two primary sulfonamide (-SO₂NH₂) groups are quintessential features of this chemical class and are frequently targeted for modification. The IUPAC name for a related compound, 4-Amino-6-chloro-benzene-1,3-disulfonic acid 1-amide 3-ethylamide, explicitly indicates that one of the sulfonamide nitrogens has been substituted with an ethyl group. biosynth.com This N-alkylation alters the polarity and hydrogen-bonding pattern of the sulfonamide moiety. Such substitutions are a cornerstone of sulfonamide drug design, used to modulate activity and selectivity. nih.govacs.org The synthesis often starts from a disulfonyl chloride precursor, such as 4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride, which can be reacted with ammonia (B1221849) and primary or secondary amines to generate differentially substituted disulfonamides. bldpharm.com

Scaffold Exploration within Benzenedisulfonamide Series

Beyond modifying the functional groups, medicinal chemistry efforts often involve altering the core aromatic scaffold to explore new chemical space and improve properties. This "scaffold hopping" or exploration within a chemical series can lead to novel derivatives with enhanced activity or different target profiles. nih.gov

Examples within the broader benzenesulfonamide class include the conjugation of the benzenesulfonamide moiety with other heterocyclic systems.

Imidazole (B134444) Derivatives : A series of imidazole derivatives incorporating a benzenesulfonamide moiety has been synthesized and evaluated for cytotoxic activity. nih.gov These compounds feature substitutions on both the benzene (B151609) and imidazole rings, demonstrating a combinatorial approach to scaffold diversification. nih.gov

Triazine Conjugates : In another example, benzenesulfonamide was conjugated with a 1,3,5-triazine (B166579) ring, which was further substituted with amino acids. nih.gov This strategy creates complex, multi-functional molecules and has been used to predict inhibitory activity against various human carbonic anhydrase isoforms. nih.gov

These studies highlight a design principle where the benzenedisulfonamide core serves as a foundational platform for attaching other pharmacologically relevant fragments. nih.govnih.gov

Correlation of Structural Features with Specific Chemical Reactivities

The chemical reactivity of this compound and its analogs is dictated by its constituent functional groups.

Amino Group Reactivity : The aromatic amino group can undergo diazotization, a reaction that can be used to form triazene (B1217601) derivatives. nih.gov This reactivity is a classical transformation for aromatic amines.

Sulfonyl Chloride Reactivity : The synthesis of benzenedisulfonamides typically proceeds through a highly reactive disulfonyl chloride intermediate, like 4-Amino-6-chlorobenzene-1,3-disulfonyl dichloride. bldpharm.com This intermediate readily reacts with nucleophiles like ammonia or amines to form the corresponding sulfonamides. nih.gov

Hydrazide Reactivity : In related sulfonamides, functional groups can be elaborated to create reactive handles for further synthesis. For example, a carboxylic acid derivative of a 4-aminobenzenesulfonamide was converted to a hydrazide. This hydrazide served as a versatile precursor for synthesizing a variety of five-membered heterocyclic compounds, including pyrazoles (from reaction with diketones) and oxadiazoles (B1248032) (from reaction with reagents like CS₂). nih.gov This demonstrates how a structural feature can be specifically introduced to enable a wide range of subsequent chemical transformations.

Computational SAR Modeling (QSAR, CoMFA, etc.) for Chemical Design

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Field Analysis (CoMFA) are powerful computational tools used to correlate the chemical structure of compounds with their biological activities. nih.gov These methods are widely applied to the sulfonamide class of compounds to guide the design of more potent and selective molecules. tandfonline.comnih.govmedwinpublishers.com

3D-QSAR studies, such as CoMFA, analyze the steric and electrostatic fields of a series of molecules to build a predictive model. tandfonline.comtandfonline.com For sulfonamide inhibitors of carbonic anhydrases, CoMFA models have demonstrated that both steric and electrostatic factors play significant roles in inhibition. tandfonline.com These models can produce contour maps that visualize regions where bulky groups or specific charge distributions would be favorable or unfavorable for activity, providing direct guidance for chemical design.

QSAR models can be built using a variety of molecular descriptors. niscpr.res.in Studies have successfully modeled the activity of sulfonamide derivatives using topological descriptors, with high correlation coefficients (R²) indicating a strong predictive ability. medwinpublishers.com These computational approaches are invaluable for:

Predicting the activity of novel, not-yet-synthesized compounds. tandfonline.comtandfonline.com

Understanding the key structural requirements for biological activity.

Screening virtual libraries of compounds to prioritize synthetic efforts.

Table 2: Summary of Computational Modeling Studies on Sulfonamide Derivatives

Modeling Technique Compound Class Key Findings Reference
3D-QSAR (CoMFA) Sulfonamide inhibitors of β-carbonic anhydrase Steric and electrostatic factors are significant for inhibitory activity; model used to propose nine new potent inhibitors. tandfonline.comtandfonline.com
3D-QSAR (CoMFA, CoMSIA) Sulfonamide carbonic anhydrase I inhibitors Docking-guided models confirmed the importance of steric, electrostatic, and other fields for activity. nih.gov
QSAR Benzenesulfonamide derivatives Revealed correlations between various physicochemical parameters (HOMO, LUMO) and antimicrobial activity. niscpr.res.in
QSAR Sulfonamide derivatives Modeled antidiabetic activity using topological descriptors, resulting in a highly predictive five-parametric model (R² = 0.9897). medwinpublishers.com

Novel Applications in Chemical Sciences Excluding Pharmaceutical or Biological Efficacy

Development of Non-Linear Optical (NLO) Materials

Organic molecules with significant non-linear optical (NLO) properties are foundational to the development of advanced photonic and optoelectronic technologies. Sulfonamide derivatives are being explored for these applications due to their inherent electronic asymmetry. researchgate.net

Design Principles for Enhanced Hyperpolarizability

The effectiveness of a molecule for NLO applications is often quantified by its first hyperpolarizability (β). A key strategy for maximizing this property is the creation of molecules with a pronounced donor-π-acceptor (D-π-A) architecture. In the structure of 4-Amino-6-hydroxybenzene-1,3-disulfonamide, the amino (-NH2) and hydroxyl (-OH) groups act as potent electron donors. The benzene (B151609) ring serves as the π-conjugated bridge, facilitating electron delocalization. The two sulfamoyl (-SO2NH2) groups on the aromatic ring function as strong electron-accepting moieties. This arrangement establishes a significant electronic gradient across the molecule, a fundamental prerequisite for high hyperpolarizability. Computational studies on similar azo sulfonamide derivatives have shown that this class of compounds can exhibit high total first hyperpolarizability values, confirming their potential as NLO materials. bohrium.comnih.govresearcher.life

Role of Intramolecular Charge Transfer in NLO Properties

The NLO response originates from the efficient intramolecular charge transfer (ICT) from the electron-donating groups to the electron-accepting groups upon excitation by an external electric field, such as that from a laser. In this compound, the ICT process involves the movement of electron density from the amino and hydroxyl-substituted end of the benzene ring to the sulfamoyl-substituted end. This light-induced redistribution of electrons results in a substantial change in the molecule's dipole moment, which is directly related to a large β value. researchgate.net Theoretical investigations using Density Functional Theory (DFT) are commonly employed to model this phenomenon, and studies on various sulfonamide derivatives have confirmed that ICT is the key mechanism governing their NLO properties. researchgate.netnih.gov An inverse relationship is often found between the HOMO-LUMO energy gap (Eg) and the hyperpolarizability (β), where a smaller energy gap facilitates the charge transfer and leads to a stronger NLO response. bohrium.comnih.gov

Applications in Coordination Chemistry

The presence of multiple heteroatoms (N, O) with lone pairs of electrons makes this compound a versatile ligand for forming coordination complexes with a wide range of metal ions. The study of such complexes is a vibrant area of inorganic and bioinorganic chemistry. nih.govtandfonline.com

Synthesis and Characterization of Metal Complexes

Metal complexes of sulfonamide-based ligands are typically synthesized by reacting the ligand with a metal salt (e.g., chlorides, acetates, or nitrates of transition metals) in a suitable solvent like ethanol (B145695) or methanol, often under reflux. tandfonline.comsci-hub.sesciencepg.com The resulting complexes can then be isolated as crystalline solids.

The structural and electronic properties of these new chemical entities are established through a combination of analytical techniques.

Common Characterization Techniques for Sulfonamide-Metal Complexes

Technique Information Provided
Infrared (IR) Spectroscopy Identifies the ligand's donor atoms by observing shifts in the vibrational frequencies of functional groups (e.g., ν(N-H), ν(S=O)) upon coordination to the metal ion. sci-hub.sesciencepg.com
UV-Visible Spectroscopy Provides information about the electronic transitions within the complex and helps to infer the coordination geometry around the metal center. sci-hub.se
Nuclear Magnetic Resonance (NMR) Elucidates the structure of diamagnetic complexes in solution.
Mass Spectrometry (MS) Confirms the molecular weight of the synthesized complexes. sciencepg.com

| X-ray Crystallography | Provides definitive, high-resolution 3D structural information, including bond lengths, bond angles, and the precise coordination environment of the metal ion. tandfonline.com |

While specific complexes of this compound are not detailed in the search results, numerous studies report the synthesis and characterization of complexes with structurally related sulfonamides and metals like Cu(II), Zn(II), Co(II), and Ni(II). nih.govtandfonline.com

Ligand Design and Metal Ion Selectivity

The arrangement of donor sites in this compound—comprising the amino nitrogen, hydroxyl oxygen, and the nitrogen or oxygen atoms of the two sulfonamide groups—allows for diverse coordination possibilities. It can act as a monodentate, bidentate, or a bridging ligand, potentially forming polynuclear structures. The specific binding mode and the selectivity for certain metal ions are influenced by factors such as the metal's ionic radius, charge, and the reaction's pH, which can alter the protonation state of the ligand. nih.govnih.gov For instance, the design of sulfonamide-based thiosemicarbazones has shown that incorporating a pyridine-2-yl residue can create a tridentate ligand capable of efficiently chelating metal ions like Fe²⁺, Fe³⁺, and Cu²⁺. nih.gov This principle of modifying the ligand framework to tune the "fit" for a specific metal ion is central to designing selective sequestering agents or catalysts.

Use as Chemical Probes or Sensors

Fluorescent chemosensors are powerful analytical tools that signal the presence of a specific chemical species through a change in their optical properties. Sulfonamide-based molecules are excellent candidates for developing such sensors due to their intrinsic fluorescence and versatile binding capabilities. bohrium.comtandfonline.com

The fundamental principle of a sulfonamide-based sensor involves the specific interaction of the target analyte (e.g., a metal ion or an anion) with the sensor molecule. This interaction modulates the sensor's electronic structure, leading to a detectable change in its fluorescence, such as quenching (turning off) or enhancement (turning on). bohrium.comug.edu.gh

The this compound framework is well-suited for this purpose. The aromatic core combined with electron-donating amino and hydroxyl groups can provide a baseline fluorescence signal. The sulfonamide groups, along with the other heteroatoms, can serve as binding sites for analytes. For example, the coordination of a paramagnetic metal ion like Cu²⁺ often leads to fluorescence quenching. ug.edu.gh Conversely, binding to a diamagnetic ion like Zn²⁺ can restrict intramolecular rotations or vibrations, leading to fluorescence enhancement. ug.edu.gh

Furthermore, the acidity of the N-H protons in the sulfonamide groups makes them sensitive to anions. Highly basic anions like fluoride (B91410) can deprotonate the sulfonamide, causing a distinct change in the fluorescence signal and enabling selective detection. researchgate.net Researchers have successfully developed sulfonamide-based fluorescent sensors for a variety of ions, including Cu²⁺, Zn²⁺, Hg²⁺, and fluoride, demonstrating the platform's versatility. bohrium.comug.edu.gh

Role as Building Blocks in Advanced Materials Synthesis

The unique molecular architecture of this compound, featuring reactive amine, hydroxyl, and sulfonamide functional groups, presents it as a promising candidate for the synthesis of novel polymers and covalent organic frameworks (COFs). To date, direct research outlining the use of this specific molecule in the formation of such advanced materials is not extensively documented in publicly available scientific literature. However, the potential for its application can be inferred from the known reactivity of its constituent functional groups.

The presence of both an amino group and a hydroxyl group allows for participation in various polymerization reactions. For instance, the amino group can react with acyl chlorides, anhydrides, or carboxylic acids to form polyamides, while the hydroxyl group can engage in esterification reactions to produce polyesters. The bifunctional nature of the molecule could lead to the formation of cross-linked polymers, potentially endowing the resulting materials with enhanced thermal and mechanical stability.

In the context of Covalent Organic Frameworks (COFs), which are crystalline porous polymers with ordered structures, the defined geometry and reactive sites of this compound could be advantageous. COFs are typically synthesized through reversible reactions that allow for the formation of crystalline structures. The amine and hydroxyl groups on the benzene ring could potentially be utilized in reactions to form imine or boronate ester linkages, which are common in COF synthesis. The resulting frameworks could exhibit high surface areas and tunable porosity, making them suitable for applications in gas storage, separation, and catalysis. While specific examples utilizing this compound are not yet reported, the principles of COF chemistry suggest its viability as a building block.

Catalytic Applications

The catalytic potential of this compound remains a largely unexplored area of research. The functional groups present in the molecule, namely the amino, hydroxyl, and sulfonamide moieties, could potentially act as active sites for catalysis. For example, the basic amino group could catalyze base-mediated reactions, while the acidic protons of the sulfonamide and hydroxyl groups could facilitate acid-catalyzed transformations.

Furthermore, this compound could serve as a ligand for the synthesis of metal-organic frameworks (MOFs) or other coordination polymers with catalytic properties. The nitrogen and oxygen atoms of the functional groups can coordinate with metal ions, creating a structured environment that can enhance catalytic activity and selectivity. Such materials could find applications in a variety of organic transformations.

While direct evidence for the catalytic applications of this compound is currently lacking in the scientific literature, its structural features suggest that it is a promising candidate for future investigations in the field of catalysis. Research in this area would be necessary to fully elucidate its potential and to develop novel catalytic systems based on this versatile molecule.

Future Research Directions and Unexplored Avenues

Development of Stereoselective Synthetic Routes

The synthesis of substituted aromatic compounds with precise control over regiochemistry remains a significant challenge in organic chemistry. For 4-Amino-6-hydroxybenzene-1,3-disulfonamide, the arrangement of the amino, hydroxyl, and two sulfonamide groups is critical to its properties. Future research will likely focus on moving beyond classical electrophilic aromatic substitution, which often yields isomeric mixtures, towards more sophisticated catalytic methods.

A primary avenue of exploration is the development of catalytic, enantioselective methods for synthesizing derivatives where chirality is introduced, either on the aromatic backbone (atropisomerism) or on substituents attached to the functional groups. nih.gov For instance, the development of chiral palladium catalysts could enable the enantioselective N-allylation of the sulfonamide or amino groups, creating N-C axially chiral molecules with potentially novel biological activities. nih.gov Research into the acid-catalyzed rearrangement of chiral precursors, similar to methodologies developed for camphorsulfonamide, could also yield novel, optically pure sulfonamide derivatives. drexel.edu

Table 1: Potential Catalytic Systems for Stereoselective Synthesis

Catalytic Approach Target Chirality Potential Outcome
Chiral Palladium-Catalyzed N-Allylation N-C Axial Chirality Enantiomerically enriched N-allylated sulfonamide derivatives. nih.gov
Chiral Ligand-Directed C-H Functionalization Planar Chirality Regio- and stereoselective introduction of new substituents onto the benzene (B151609) ring.

Exploration of Novel Functionalization Strategies

The reactivity of the amino, hydroxyl, and sulfonamide groups, as well as the aromatic ring itself, offers a multitude of opportunities for novel functionalization. Modern synthetic methods allow for the precise, site-selective modification of such molecules, moving beyond simple acylation or alkylation.

One of the most promising areas is the direct C-H functionalization of the benzene ring. rsc.org This atom-economical approach avoids the need for pre-functionalized starting materials and could allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the remaining open positions on the ring. Gold-catalyzed or Brønsted acid-catalyzed reactions could offer pathways to regioselectively alkylate or arylate the phenol (B47542) moiety. rsc.org Furthermore, radical-mediated methods are emerging for the conversion of phenols to anilines, suggesting that the core structure could be interconverted or further diversified. nih.gov The development of one-pot syntheses, converting the native functional groups into more complex structures like E-olefins, also represents a frontier in synthetic efficiency. acs.org

Advanced Mechanistic Investigations via In Situ Spectroscopy

A deep understanding of reaction mechanisms is fundamental to optimizing existing transformations and discovering new ones. While traditional methods rely on the analysis of isolated products, advanced in situ spectroscopic techniques allow for real-time monitoring of reacting species, including transient intermediates and catalysts. acs.orgyoutube.com

Applying techniques such as Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) or Raman spectroscopy to the synthesis and derivatization of this compound could provide invaluable kinetic and mechanistic data. acs.orgyoutube.com For example, monitoring the sulfonation or subsequent amination/hydroxylation steps could reveal the influence of reaction conditions on the formation of intermediates and byproducts. rsc.orgrsc.orgnih.gov These techniques are particularly well-suited for elucidating the mechanisms of photocatalytic reactions, an area with growing importance in green chemistry. ista.ac.atfu-berlin.de Understanding the excited-state properties and the interaction of the molecule with a photocatalyst could pave the way for novel light-driven functionalizations. ista.ac.at

Theoretical Prediction of Uncharted Chemical Reactivities

Computational chemistry has become an indispensable tool for predicting molecular properties and reactivity, guiding synthetic efforts and reducing trial-and-error experimentation. nih.gov For this compound, theoretical models can predict the most likely sites for electrophilic or nucleophilic attack, thereby forecasting the outcome of potential reactions. rsc.orgdiva-portal.orgnih.gov

Methods based on Density Functional Theory (DFT) can be used to calculate the relative stabilities of reaction intermediates (such as σ-complexes in aromatic substitution), which correlate well with the observed distribution of products. nih.gov Furthermore, computational tools like RegioSQM can rapidly predict the regioselectivity of electrophilic aromatic substitutions by identifying the aromatic carbon with the highest proton affinity. rsc.org Such predictions are invaluable for planning late-stage functionalization, where preserving the existing molecular architecture is crucial. Information-theoretic quantities derived from DFT can also offer deep insights into the electronic structure, reliably predicting reaction barrier heights and elucidating the roles of electrostatic and steric effects. nih.gov

Table 2: Computational Methods for Reactivity Prediction

Computational Method Predicted Property Application to this compound
Density Functional Theory (DFT) Intermediate Stabilities, HOMO/LUMO Orbitals Predicting regioselectivity of halogenation, nitration, etc. nih.govacs.org
RegioSQM Site of Electrophilic Attack Guiding the selective introduction of new substituents on the aromatic ring. rsc.org

Design of Next-Generation Disulfonamide-Based Chemical Tools

The inherent structural features of this compound make it an attractive scaffold for the development of chemical probes and tools to study biological systems. nih.govnih.gov By incorporating specific reporter groups, the molecule can be transformed into a tool for fluorescent imaging or target identification.

A key strategy involves the incorporation of "clickable" moieties, such as terminal alkynes or azides. acs.orgljmu.ac.uk This would allow the molecule to be easily conjugated to fluorophores, biotin (B1667282) tags, or other reporter molecules via copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions. acs.orgresearchgate.net Such probes could be used for ligand-directed labeling of proteins, such as G protein-coupled receptors (GPCRs), enabling their visualization and study in cellular environments. nih.govacs.org The sulfonamide groups themselves can be converted into sulfonyl fluorides, which can act as reactive handles for covalent modification of protein targets, accelerating drug discovery efforts. acs.org

Integration with Artificial Intelligence for Chemical Discovery

The intersection of chemistry and artificial intelligence (AI) is creating new paradigms for molecular design and discovery. nih.govmanning.com Machine learning (ML) models, trained on large chemical datasets, can predict the properties and activities of novel compounds, significantly accelerating the discovery process. nih.gov

For this compound, generative AI models could be used to design vast virtual libraries of derivatives with desired physicochemical or biological properties. nih.gov Recurrent Neural Networks (RNNs) trained on molecular representations like SMILES can learn the "grammar" of chemistry to generate novel, valid molecular structures based on the core scaffold. nih.gov These approaches, combined with predictive models for activity and selectivity, can prioritize the synthesis of the most promising candidates, saving considerable time and resources in the search for new functional molecules. acs.org

Q & A

Basic: How is 4-Amino-6-hydroxybenzene-1,3-disulfonamide synthesized and characterized in pharmaceutical research?

Answer:
The synthesis typically involves sulfonation and amidation of benzene derivatives. For example, intermediates like 4-amino-6-chlorobenzene-1,3-disulfonamide are synthesized via chlorination of precursor sulfonamides, followed by hydrolysis to introduce the hydroxy group. Characterization relies on NMR spectroscopy (e.g., 2D 1H^1H-15N^{15}N HMBC) to confirm the amino group’s position and distinguish it from phenolic analogs. HPLC with UV detection is used for purity assessment, with mobile phases optimized for polar sulfonamide retention (e.g., acetonitrile/water with 0.1% formic acid) .

Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

Answer:
Reverse-phase HPLC with UV detection (λ = 220–280 nm) is standard. Sample preparation involves protein precipitation using acetonitrile or solid-phase extraction. For impurity profiling, use a C18 column (e.g., 150 × 4.6 mm, 5 µm) with gradient elution (0.1% phosphoric acid in water:acetonitrile, 95:5 to 50:50 over 20 min). Limit tests for amino-chloro analogs require spiking with reference standards (e.g., 4-amino-6-chlorobenzene-1,3-disulfonamide) and comparative peak area analysis .

Advanced: How do structural modifications (e.g., chloro vs. trifluoromethyl substituents) affect carbonic anhydrase inhibitory activity?

Answer:
Substituents alter steric and electronic interactions with the enzyme’s active site. For example:

  • Chloro derivatives (e.g., 4-amino-6-chloro) exhibit moderate inhibition (KiK_i ~382 nM for TvaCA2).
  • Trifluoromethyl groups (e.g., 4-amino-6-trifluoromethyl) enhance lipophilicity and binding affinity (KiK_i ~222 nM for hCAIX).

Methodology:

  • Perform enzyme inhibition assays (stopped-flow CO2_2 hydration).
  • Compare KiK_i values across isoforms (e.g., hCAII vs. TvaCA2).
  • Use molecular docking to map substituent interactions with zinc-coordinated active sites .

Advanced: What strategies resolve contradictions in NMR data when differentiating this compound from isobaric impurities?

Answer:
Contradictions arise from isobaric species (e.g., phenolic vs. amino groups). 2D 1H^1H-15N^{15}N HMBC is critical:

  • Primary amine groups show 15N^{15}N shifts at ~75 ppm with 3J^3J coupling to adjacent protons.
  • Phenolic analogs lack these correlations.
    Experimental design:
  • Dissolve samples in DMSO-d6_6.
  • Collect HMBC spectra with 256 increments and 8 scans per increment.
  • Cross-validate with 13C^{13}C NMR (amino carbons resonate at ~155 ppm) .

Advanced: What are the photocatalytic degradation pathways of this compound, and how are intermediates’ toxicity assessed?

Answer:
Under solar light with TiO2_2-based catalysts, degradation proceeds via:

Hydroxyl radical attack on the sulfonamide group.

Cleavage of the benzene ring, forming intermediates like quinones and carboxylic acids.

Toxicity assessment:

  • Use in vitro assays (e.g., MTT on human fibroblasts) to measure cell viability.
  • Computational models (e.g., QSAR) predict mutagenicity of nitroso intermediates.
  • LC-MS/MS identifies persistent toxic fragments (e.g., chlorinated byproducts) .

Basic: What are the optimal storage conditions to maintain the stability of this compound?

Answer:
Store powdered samples at –20°C under anhydrous conditions (desiccated environment). For solutions (e.g., DMSO stocks), aliquot and store at –80°C to prevent freeze-thaw degradation. Monitor stability via periodic HPLC analysis (degradation >1% over 12 months indicates compromised storage) .

Advanced: How does the sulfonamide group’s electronic configuration influence binding affinity to carbonic anhydrase isoforms?

Answer:
The sulfonamide’s negative charge and hydrogen-bonding capacity are critical.

  • Electron-withdrawing groups (e.g., –CF3_3) enhance acidity of the sulfonamide proton, strengthening zinc coordination.
  • Steric hindrance from bulky substituents reduces isoform selectivity.

Methodology:

  • Measure pKa of sulfonamide protons via potentiometric titration.
  • Correlate with X-ray crystallography data (e.g., hCAII-ligand complexes).
  • Compare inhibition constants (KiK_i) across isoforms using fluorometric assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.